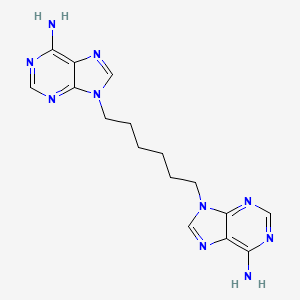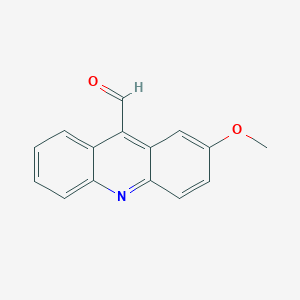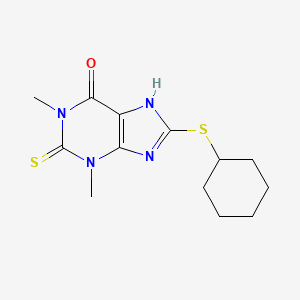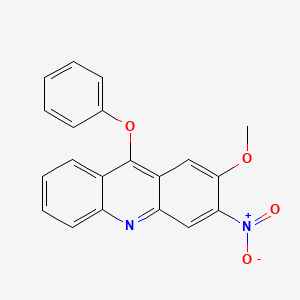
2-Methoxy-3-nitro-9-phenoxyacridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-3-nitro-9-phenoxyacridine is a chemical compound with the molecular formula C20H14N2O4. It belongs to the class of acridine derivatives, which are known for their diverse biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3-nitro-9-phenoxyacridine typically involves the nitration of 2-methoxyacridine followed by the introduction of a phenoxy group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The phenoxy group is then introduced through a nucleophilic substitution reaction using phenol and a suitable base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions: 2-Methoxy-3-nitro-9-phenoxyacridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The methoxy group can be demethylated using boron tribromide (BBr3) to yield the corresponding phenol.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Boron tribromide (BBr3).
Substitution: Various nucleophiles, polar aprotic solvents.
Major Products:
Amino derivative: Formed by the reduction of the nitro group.
Phenol derivative: Formed by the demethylation of the methoxy group.
科学研究应用
2-Methoxy-3-nitro-9-phenoxyacridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex acridine derivatives.
Biology: Studied for its potential as a DNA intercalator, which can disrupt DNA replication and transcription processes.
Medicine: Investigated for its anticancer properties due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Industry: Utilized in the development of dyes and fluorescent materials for visualization of biomolecules
作用机制
The primary mechanism of action of 2-Methoxy-3-nitro-9-phenoxyacridine involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting the normal function of DNA. This can inhibit DNA replication and transcription, leading to cell death. Additionally, the compound can inhibit topoisomerase enzymes, which are essential for DNA unwinding and replication .
相似化合物的比较
Amsacrine: Another acridine derivative used as an anticancer agent.
Triazoloacridone: Known for its anticancer properties and ability to inhibit topoisomerase enzymes.
N-(2-(Dimethylamino)ethyl)acridine-4-carboxamide (DACA): Studied for its potential in cancer therapy
Uniqueness: 2-Methoxy-3-nitro-9-phenoxyacridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy, nitro, and phenoxy groups allows for a range of chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications .
属性
CAS 编号 |
89974-83-4 |
|---|---|
分子式 |
C20H14N2O4 |
分子量 |
346.3 g/mol |
IUPAC 名称 |
2-methoxy-3-nitro-9-phenoxyacridine |
InChI |
InChI=1S/C20H14N2O4/c1-25-19-11-15-17(12-18(19)22(23)24)21-16-10-6-5-9-14(16)20(15)26-13-7-3-2-4-8-13/h2-12H,1H3 |
InChI 键 |
CGCQFJUSLCGLQE-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C3=CC=CC=C3N=C2C=C1[N+](=O)[O-])OC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


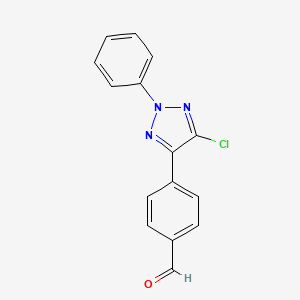
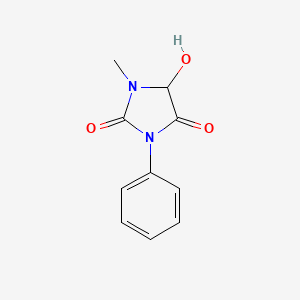
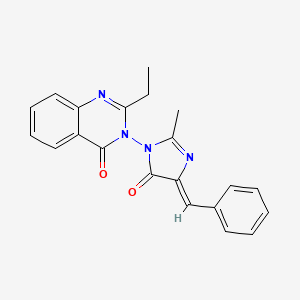
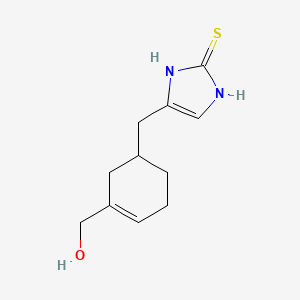
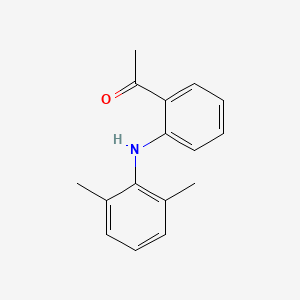
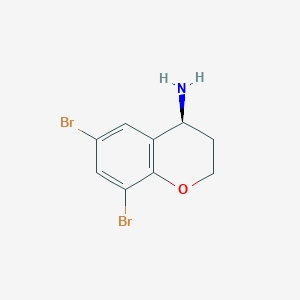
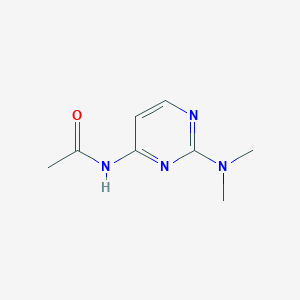
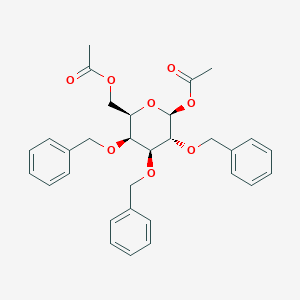
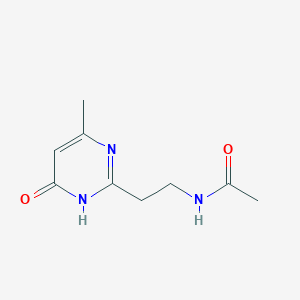
![2-Chloro-4-((1R,3S,5R)-3,6-dihydroxy-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B15216692.png)
![1-Hydroxybenzo[cd]indol-2(1H)-one](/img/structure/B15216703.png)
